1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide
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Overview
Description
1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse pharmacological activities, including antitumor, antifungal, antimicrobial, anticancer, and antidiabetic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Scientific Research Applications
1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
Target of Action
The primary target of the compound 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.
Mode of Action
The compound interacts with COX-2 through a process known as molecular docking . This involves the compound binding to the active site of the COX-2 enzyme, thereby inhibiting its activity. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects.
Biochemical Pathways
The inhibition of COX-2 by the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby affecting downstream effects such as inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain due to its inhibition of prostaglandin production . This can potentially be beneficial in the treatment of conditions associated with inflammation and pain, such as arthritis.
Biochemical Analysis
Biochemical Properties
The compound, 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide, has shown promising interactions with certain enzymes and proteins. Molecular docking screening of the compound on cyclooxygenase-2 (COX-2) protein indicated that it has a good binding affinity . This suggests that the compound could potentially act as a COX-2 inhibitor .
Cellular Effects
COX-2 is involved in inflammation and pain, so inhibiting this enzyme could have significant effects on these cellular processes .
Molecular Mechanism
Its potential as a COX-2 inhibitor suggests it may bind to the COX-2 enzyme, inhibiting its activity and thereby influencing cellular processes .
Preparation Methods
The synthesis of 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with N-methylindoline-2-carboxamide. One common method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Comparison with Similar Compounds
1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide can be compared with other furan carboxamides, such as:
N-(5-bromofuran-2-carbonyl)isonicotinohydrazide: Known for its potential as a COX-2 inhibitor.
N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-bromofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-17-14(19)11-8-9-4-2-3-5-10(9)18(11)15(20)12-6-7-13(16)21-12/h2-7,11H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQWHHTWAKJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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